molecular formula C15H14S2 B14252620 (2-Methylphenyl)methyl benzenecarbodithioate CAS No. 378792-41-7

(2-Methylphenyl)methyl benzenecarbodithioate

Cat. No.: B14252620
CAS No.: 378792-41-7
M. Wt: 258.4 g/mol
InChI Key: DKZCHUPTRDOFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylphenyl)methyl benzenecarbodithioate is an organic compound with the molecular formula C15H14S2. It is a member of the carbodithioate family, which are sulfur-containing organic compounds. This compound is known for its unique chemical structure, which includes a benzenecarbodithioate group attached to a 2-methylphenyl group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenyl)methyl benzenecarbodithioate typically involves the reaction of 2-methylbenzyl chloride with sodium benzenecarbodithioate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenyl)methyl benzenecarbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to a thiol or disulfide.

    Substitution: The benzenecarbodithioate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or disulfides.

    Substitution: Various substituted benzenecarbodithioates depending on the nucleophile used.

Scientific Research Applications

(2-Methylphenyl)methyl benzenecarbodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Methylphenyl)methyl benzenecarbodithioate involves its interaction with various molecular targets. The carbodithioate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This can result in enzyme inhibition or activation, changes in protein structure, and other biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylphenyl)methyl thiocyanate: Similar structure but with a thiocyanate group instead of a carbodithioate group.

    Benzyl benzenecarbodithioate: Lacks the 2-methyl group on the phenyl ring.

    Phenylmethyl benzenecarbodithioate: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

(2-Methylphenyl)methyl benzenecarbodithioate is unique due to the presence of both a 2-methylphenyl group and a benzenecarbodithioate group. This combination of functional groups gives it distinct chemical properties and reactivity compared to similar compounds. Its ability to undergo a variety of chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

378792-41-7

Molecular Formula

C15H14S2

Molecular Weight

258.4 g/mol

IUPAC Name

(2-methylphenyl)methyl benzenecarbodithioate

InChI

InChI=1S/C15H14S2/c1-12-7-5-6-10-14(12)11-17-15(16)13-8-3-2-4-9-13/h2-10H,11H2,1H3

InChI Key

DKZCHUPTRDOFAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC(=S)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.